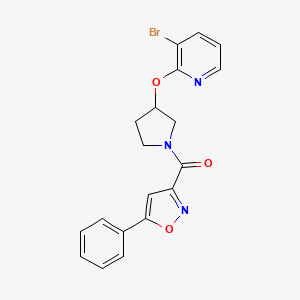
(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
Regioselective Synthesis Methods : A study by Aggarwal et al. (2016) introduced a mild protocol for the regioselective synthesis of related compounds, using a one-pot condensation approach. This method involved the intermediacy of 2-bromo-1,3-diketones formed in situ from 1,3-diketones, confirming the structure of regioisomers through rigorous spectroscopy and X-ray crystallographic studies (Aggarwal et al., 2016).
Metal-Free Synthesis Protocols : Another approach highlighted by Roslan et al. (2016) showcased the synthesis of disubstituted 3-phenylimidazo[1,2-a]pyridines through a metal-free one-pot synthesis, using commercially available inexpensive substrates (Roslan et al., 2016).
Optical and Material Applications
- Optical Properties and Material Usage : Volpi et al. (2017) synthesized derivatives with notable optical properties, including large Stokes' shift and variable quantum yields. These properties were effectively tuned depending on the chemical structure of the substituents, demonstrating potential for low-cost luminescent materials (Volpi et al., 2017).
Chemical Reactivity and Transformations
- Chemical Rearrangements : Khalafy et al. (2002) explored the reactivity of substituted isoxazolones with triethylamine, leading to the formation of imidazo[1,2-a]pyridines and indoles. This study demonstrated the varied chemical transformations possible with related compounds (Khalafy et al., 2002).
Potential Biological Applications
Antimicrobial Activity : Kumar et al. (2012) synthesized a series of related compounds and evaluated their antimicrobial activity. Notably, compounds with methoxy groups exhibited high antimicrobial activity, suggesting potential applications in medical and pharmaceutical fields (Kumar et al., 2012).
Anticancer Evaluation : Research by Gouhar and Raafat (2015) focused on synthesizing derivatives and evaluating them as anticancer agents. This study indicates the possible application of these compounds in cancer treatment (Gouhar & Raafat, 2015).
Anticonvulsant Agents : Malik and Khan (2014) synthesized novel derivatives and evaluated their anticonvulsant activities, revealing potential as sodium channel blockers and anticonvulsant agents (Malik & Khan, 2014).
Structural and Crystallographic Studies
- Crystal Structure Analysis : Wang et al. (2008) conducted structural analyses of related compounds, demonstrating their potential in understanding molecular configurations and interactions (Wang et al., 2008).
Wirkmechanismus
Target of Action
The primary targets of this compound are currently unknown. The compound is a complex structure that includes a pyrrolidine ring, which is a common feature in many bioactive compounds . .
Mode of Action
It is known that pyrrolidine derivatives can interact with various biological targets due to their versatile structure . The bromopyridinyl and phenylisoxazolyl groups could potentially interact with different targets, leading to various biological effects.
Result of Action
Preliminary bioassay tests of similar compounds have indicated certain insecticidal and fungicidal activities , suggesting that this compound may also have potential bioactive properties.
Eigenschaften
IUPAC Name |
[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O3/c20-15-7-4-9-21-18(15)25-14-8-10-23(12-14)19(24)16-11-17(26-22-16)13-5-2-1-3-6-13/h1-7,9,11,14H,8,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRPERAKLQCSMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

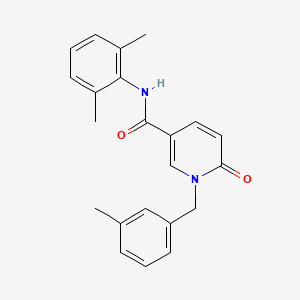

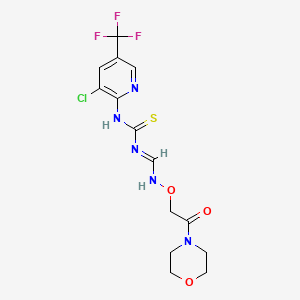
![N-[2-[(8-Methoxy-3,4-dihydro-2H-chromen-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2857493.png)

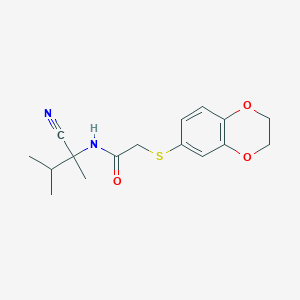
![N-(cyanomethyl)-2-[(5-methyl-2-phenoxyphenyl)amino]acetamide](/img/structure/B2857497.png)
![[5-(Methoxymethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2857502.png)
amino}-N-methylacetamide](/img/structure/B2857505.png)
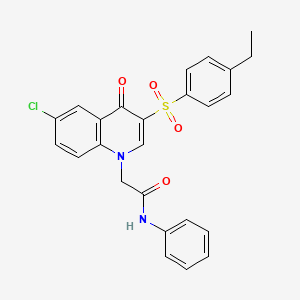
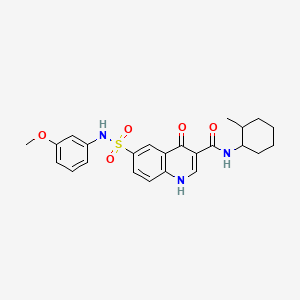
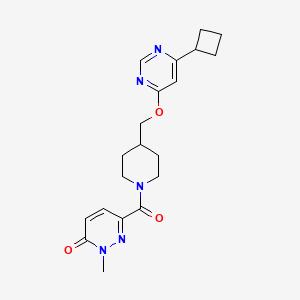
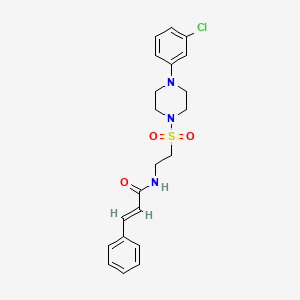
![N-(benzo[d][1,3]dioxol-5-yl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2857511.png)